N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique thiazole core and various functional groups. The molecular structure includes an acetylamino group attached to a phenyl ring, a benzylamino group, and a carboxamide function. This compound is notable for its potential biological activities and applications in medicinal chemistry.
N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide has been investigated for various biological activities:
The synthesis of N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves several steps:
The uniqueness of N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups that may enhance its biological activity compared to these similar compounds. Its structural diversity allows for varied interactions within biological systems, making it a valuable candidate for further research in drug development.
Interaction studies involving N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide focus on its binding affinity with biological targets, including:
Several compounds share structural similarities with N-[3-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-benzhydryl-2-phenyl-1,3-thiazole-4-carboxamide | Contains a benzhydryl group | Known for potent anticancer activity |
| 2-(Acetylamino)-N-[2-(Piperidin-1-Yl)phenyl]-1,3-Thiazole-4-Carboxamide | Incorporates a piperidine moiety | Exhibits distinct pharmacological properties |
| 5-(Aminomethyl)-2-methylthiazole | Simpler thiazole structure | Focused on antimicrobial activity
XLogP3 3.1
Hydrogen Bond Acceptor Count 5
Hydrogen Bond Donor Count 3
Exact Mass 366.11504700 g/mol
Monoisotopic Mass 366.11504700 g/mol
Heavy Atom Count 26
Dates
Last modified: 08-09-2024
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